Methyl 5-Oxooctanoate
Description
Methyl 5-oxooctanoate (hypothetical structure: CH₃OOC-(CH₂)₃-CO-CH₂-CH₂-CH₃) is a methyl ester derivative of 5-oxooctanoic acid, featuring an eight-carbon backbone with a ketone group at the fifth position and a methyl ester group at the terminal carboxyl. Its molecular formula is inferred as C₉H₁₆O₃, with a molecular weight of 172.22 g/mol, based on homologous compounds like methyl 5-oxohexanoate (C₇H₁₂O₃) and methyl 5-oxooctadecanoate (C₁₉H₃₆O₃) .
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 5-oxooctanoate |
InChI |
InChI=1S/C9H16O3/c1-3-5-8(10)6-4-7-9(11)12-2/h3-7H2,1-2H3 |
InChI Key |
XWANZYNOKIQLQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
The following table highlights key structural and molecular distinctions between methyl 5-oxooctanoate and its analogs:
Physical and Chemical Properties
- Chain Length Effects: Shorter chains (e.g., methyl 5-oxohexanoate) exhibit lower molecular weights and higher volatility compared to longer analogs like methyl 5-oxooctadecanoate, which has lipid-like hydrophobicity . Intermediate chains (e.g., this compound) balance solubility and lipophilicity, making them versatile intermediates in organic synthesis.
- Substituent Effects: Aromatic or heterocyclic groups (e.g., thienyl in or isoindolinyl in ) enhance UV activity and binding affinity, useful in drug design or materials science. Amino groups (e.g., in ) introduce polarity and reactivity, enabling peptide coupling or coordination chemistry.
Q & A
Q. How can isotopic labeling (e.g., C or H) elucidate reaction mechanisms involving this compound?
- Methodological Answer : Synthesize isotopically labeled analogs (e.g., C at the carbonyl group) to track reaction pathways via isotopic tracing. Analyze intermediates using mass spectrometry or NMR isotope effects. Compare kinetic isotope effects (KIEs) to distinguish between mechanisms .
Methodological and Ethical Considerations
Q. What ethical and regulatory frameworks govern this compound research?
Q. How can cross-disciplinary research integrate this compound into materials science or medicinal chemistry?
Q. What statistical approaches ensure reproducibility in this compound studies?
Q. How can researchers troubleshoot low yields in scaled-up this compound synthesis?
Q. What advanced techniques mitigate hygroscopicity challenges in this compound storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
